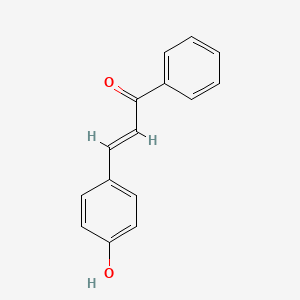

4-Hydroxychalcone

Description

structure in first source

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWCDTYUYPOAIU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022453 | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-55-3, 20426-12-4 | |

| Record name | trans-4-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-hydroxychalcone, a valuable precursor in the flavonoid family with significant pharmacological interest. The primary focus is on the Claisen-Schmidt condensation, a robust and widely utilized method for its preparation. This document details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data to support researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound and the Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a critical class of natural products and synthetic intermediates.[1][2] They serve as precursors for the biosynthesis of flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[3][4][5]

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry for creating α,β-unsaturated ketones.[4][6] This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of an acid or, more commonly, a base catalyst.[5][6][7] For the synthesis of this compound, the reaction proceeds between 4-hydroxybenzaldehyde and acetophenone. The use of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally preferred as it leads to higher yields compared to acid catalysis.[6] Various methodologies have been developed, including conventional solvent-based approaches, microwave-assisted reactions, and environmentally friendly solvent-free grinding techniques.[6][7]

Reaction Mechanism: Base-Catalyzed Condensation

The base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone (acetophenone) by a base (e.g., hydroxide ion), forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-hydroxybenzaldehyde). The resulting aldol addition product, a β-hydroxy ketone intermediate, subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, this compound. The dehydration step is often spontaneous, especially if heating is applied, as it leads to a stable, conjugated system.[4][8][9]

Experimental Protocols

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for a conventional solvent-based method and a solvent-free grinding method.

3.1 Protocol 1: Conventional Synthesis using PEG-400[1]

This method utilizes Polyethylene Glycol 400 (PEG-400) as a recyclable and efficient reaction solvent.

-

Materials: 4-hydroxyacetophenone, an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde for a derivative), Potassium Hydroxide (KOH), PEG-400, ice-cold water.

-

Procedure:

-

To a flask containing 15 mL of PEG-400, add equimolar amounts of 4-hydroxyacetophenone (e.g., 1.0 g) and the selected benzaldehyde.

-

Add potassium hydroxide (2 mmol) to the mixture.

-

Stir the reaction mixture at 40°C for approximately 1 hour.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the crude reaction mixture into 100 mL of ice-cold water.

-

The product will precipitate out of the solution. Filter the solid product.

-

The filtrate containing PEG-400 can be recovered by evaporating the water and reused.

-

Purify the solid product by recrystallization, typically from ethanol.

-

3.2 Protocol 2: Solvent-Free Synthesis by Grinding[6][7]

This "green chemistry" approach is environmentally friendly, efficient, and reduces the use of volatile organic compounds.[1][7]

-

Materials: 4-hydroxyacetophenone, 4-hydroxybenzaldehyde, Sodium Hydroxide (NaOH) solid, cold water, 10% Hydrochloric Acid (HCl), ethanol.

-

Procedure:

-

Place 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and 4-hydroxyacetophenone (10 mmol, 1.36 g) in a mortar.[7] (Note: This example is for a dihydroxychalcone, the principle applies for acetophenone).

-

Add a catalytic amount of solid NaOH.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.[6][7]

-

Monitor the reaction's completeness by TLC.

-

Once complete, dilute the reaction mixture with cold water.

-

Neutralize the mixture with a cold 10% HCl solution (v/v).

-

Collect the precipitated product by vacuum filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final this compound.[7]

-

Data Presentation: Synthesis and Characterization

The following tables summarize quantitative data reported for the synthesis and characterization of this compound and its closely related derivatives.

Table 1: Summary of Reaction Conditions and Yields for this compound Derivatives

| Reactants | Catalyst | Method | Reaction Time | Yield | Melting Point (°C) | Reference |

| 4-Hydroxyacetophenone, 2-Chlorobenzaldehyde | KOH | PEG-400 (Solvent) | 1 hour | Good | 180 | [1] |

| 4-Hydroxyacetophenone, 4-Chlorobenzaldehyde | KOH | PEG-400 (Solvent) | 1 hour | Good | 190 | [1] |

| 4-Hydroxyacetophenone, 3-Nitrobenzaldehyde | KOH | PEG-400 (Solvent) | 1 hour | Good | 182 | [1] |

| 4-Hydroxybenzaldehyde, 4-Methoxyacetophenone | NaOH | Grinding | 30 minutes | 32.5% | N/A | [6] |

| 4-Hydroxybenzaldehyde, 4-Hydroxyacetophenone | NaOH | Grinding | 30 minutes | 66.67% | 85-88 | [7] |

| 4-Hydroxyacetophenone, Benzaldehyde | NaOH | Methanol (Solvent) | 24 hours | 97.5% | N/A | [2] |

N/A: Not Available in the cited source.

Table 2: Spectroscopic Data for Characterization of this compound

| Analysis Type | Feature | Observed Value (cm⁻¹ or ppm) | Reference(s) |

| FTIR | C=O (Carbonyl) Stretching | 1650 - 1697 cm⁻¹ | [1][2][3][5] |

| C=C (Alkene) Stretching | 1591 - 1611 cm⁻¹ | [1][2] | |

| O-H (Phenolic) Stretching | ~3200 cm⁻¹ (broad band) | [2][5] | |

| C-H (Aromatic) Stretching | ~3018 - 3051 cm⁻¹ | [3][7] | |

| ¹H-NMR | α-carbonyl vinyl proton (H-α) | δ 7.44 - 7.80 ppm (doublet) | [2][7] |

| β-carbonyl vinyl proton (H-β) | δ 7.44 - 9.77 ppm (doublet) | [2][7] | |

| Coupling Constant (JHα-Hβ) | 15.6 Hz (Indicates trans configuration) | [2][8] | |

| O-H (Phenolic) proton | δ 10.09 - 10.45 ppm (singlet) | [6][7] | |

| ¹³C-NMR | C=O (Carbonyl) Carbon | δ 187.28 - 196.06 ppm | [6][7] |

| α-Carbon (Cα) | δ 116.1 - 128.1 ppm | [7] | |

| β-Carbon (Cβ) | δ 136.9 - 145.4 ppm | [7] |

Note: Chemical shifts (ppm) can vary slightly based on the solvent used (e.g., CDCl₃, DMSO-d₆). The trans configuration is generally favored and identified by a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons.[2][7]

Conclusion

The Claisen-Schmidt condensation remains the most prevalent and effective method for synthesizing this compound and its derivatives. The reaction is versatile, allowing for various modifications in catalysts and reaction conditions to optimize yields and purity. Modern approaches, such as solvent-free grinding, align with the principles of green chemistry by minimizing waste and reaction times. The detailed protocols and spectral data provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this compound for further investigation in drug discovery and materials science.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of 4-Hydroxychalcone via NMR and FTIR Spectroscopy

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For researchers and scientists engaged in the development of novel therapeutics and functional materials, 4-Hydroxychalcone, a prominent member of the chalcone family of compounds, presents a scaffold of significant interest due to its diverse biological activities. This in-depth technical guide provides a comprehensive overview of the structural characterization of this compound, employing the powerful analytical techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This whitepaper is designed to serve as a core resource for professionals in the pharmaceutical and chemical research sectors, offering detailed experimental protocols, tabulated spectral data for easy reference, and visual representations of experimental workflows and structural correlations to facilitate a deeper understanding of the molecule's architecture.

The Structural Significance of this compound

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The specific placement of a hydroxyl group at the fourth position of one of its aromatic rings endows this compound with unique chemical and biological characteristics, making its unambiguous structural elucidation a critical step in harnessing its full potential.

Experimental Protocols for Spectroscopic Analysis

To ensure accurate and reproducible results, the following detailed methodologies for NMR and FTIR analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 20 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Gently agitate the tube to ensure complete dissolution and a homogenous solution.

¹H and ¹³C NMR Spectral Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker 400 MHz AVANCE III or equivalent, is recommended.[1]

-

Temperature: Maintain the probe temperature at approximately 25 °C.[1]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

FTIR Spectral Acquisition:

-

Spectrometer: A Shimadzu FTIR Prestige-21 spectrometer or a similar instrument is suitable.[1]

-

Measurement Mode: Transmittance.

-

Number of Scans: 64 scans are recommended to obtain a high-quality spectrum.[1][2]

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation: NMR and FTIR Spectral Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound, facilitating straightforward comparison and interpretation.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.80 | Doublet | ~15.6 | H-α (vinyl) |

| ~7.44 | Doublet | ~15.6 | H-β (vinyl) |

| ~8.00 - 7.30 | Multiplet | - | Aromatic Protons |

| ~5.0 - 6.0 | Broad Singlet | - | -OH (Phenolic) |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The large coupling constant of ~15.6 Hz for the vinyl protons is characteristic of a trans configuration.[1]

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190.5 | C=O (Carbonyl) |

| ~161.0 | C-OH (Aromatic) |

| ~145.0 | C-β (vinyl) |

| ~132.0 - 115.0 | Aromatic Carbons |

| ~121.0 | C-α (vinyl) |

Note: The chemical shift of the carbonyl carbon is typically the most downfield signal.

FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200 (broad) | O-H stretching (phenolic) |

| ~3030 | C-H stretching (aromatic and vinyl) |

| ~1650 | C=O stretching (α,β-unsaturated ketone) |

| ~1611 | C=C stretching (alkene and aromatic) |

| ~1460 - 1430 | C-H in-plane bending |

The broad band around 3200 cm⁻¹ is indicative of the hydroxyl group.[1][3] The strong absorption at approximately 1650 cm⁻¹ is a characteristic feature of the conjugated carbonyl group in the chalcone backbone.[1][3]

Visualization of Experimental and Logical Workflows

To further clarify the process of structural characterization, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the correlation between the structure of this compound and its spectral features.

Conclusion

The synergistic application of NMR and FTIR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The distinct signals in both ¹H and ¹³C NMR spectra, coupled with the characteristic vibrational frequencies observed in the FTIR spectrum, allow for the unambiguous assignment of all key functional groups and structural motifs within the molecule. This comprehensive understanding of its molecular architecture is an indispensable foundation for further research into the biological activities and potential applications of this compound and its derivatives in the fields of medicine and materials science. This guide serves as a practical resource for researchers, providing the necessary protocols and reference data to confidently perform and interpret these crucial analytical techniques.

References

4-Hydroxychalcone: A Comprehensive Technical Guide on its Core Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone is a naturally occurring chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. Found in various plants, including licorice root, it has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antiviral effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Light yellow to amber powder/crystal | [2] |

| Melting Point | 183.0 to 187.0 °C | [2] |

| Solubility | Soluble in DMSO (44 mg/mL) | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer potential in various cancer cell lines and animal models.[4][5] Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.

A key target of this compound is the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell survival, proliferation, and inflammation.[6][7] this compound inhibits TNFα-induced NF-κB activation in a dose-dependent manner by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 subunits of NF-κB.[6][8]

Furthermore, this compound has been shown to induce cell death in MYCN-amplified human neuroblastoma cells by promoting oxidative stress.[9] This is achieved through the depletion of the antioxidant glutathione and an increase in cellular reactive oxygen species (ROS), leading to impaired mitochondrial function.[9]

In a study using ApcMin mice, a model for intestinal tumorigenesis, oral administration of this compound significantly reduced the number and size of colon and small intestine adenomas.[4][5] This effect was associated with decreased cell proliferation, as indicated by reduced Ki-67 staining, and increased apoptosis, as shown by TUNEL assays.[4][5] The study also revealed that this compound treatment led to a decrease in the expression of β-catenin target genes, suggesting an inhibitory effect on the Wnt/β-catenin signaling pathway.[4][5]

Additionally, this compound has been found to attenuate Angiotensin II-induced cardiac remodeling and dysfunction by regulating the PI3K/AKT pathway.[10]

Quantitative Data on Anticancer Activity:

| Cell Line | Assay | IC50/Effect | Reference |

| K562 (human chronic myelogenous leukemia) | NF-κB luciferase reporter assay | IC50 of 30 µM for inhibition of TNFα-induced NF-κB activation | [11] |

| MYCN-amplified IMR-32 and SK-N-BE(2) (neuroblastoma) | Cytotoxicity assay | Potent cytotoxin | [9] |

| ApcMin mice (intestinal tumorigenesis model) | In vivo study | 45% decrease in colon adenoma number and 35% decrease in size with 10 mg/kg/day | [4][5] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are closely linked to its inhibition of the NF-κB pathway.[6][7] By suppressing the activation of this key pro-inflammatory signaling cascade, this compound can reduce the expression of inflammatory mediators.

In a mouse model of allergic asthma, this compound treatment significantly decreased lung oxidative stress, inflammatory cell infiltration, and IgE levels.[12][13] The underlying mechanism was attributed to the activation of the Nrf2/GPx4 pathway, which plays a critical role in the cellular antioxidant response.[12][13]

Furthermore, this compound has been shown to attenuate hyperaldosteronism, inflammation, and renal injury in cryptochrome-null mice.[14][15] In this model, it reduced the serum levels of the pro-inflammatory cytokines IL-1β and TNF-α.[14]

Antioxidant Activity

This compound possesses notable antioxidant properties. It has demonstrated the ability to scavenge free radicals, as evidenced by its 63.4% inhibition of the DPPH radical.[16][17][18] This antioxidant capacity is believed to contribute to its other biological activities, such as its anticancer and anti-inflammatory effects, by mitigating oxidative stress.[9][12]

Quantitative Data on Antioxidant Activity:

| Assay | Result | Reference |

| DPPH radical scavenging | 63.4% inhibition | [16][17][18] |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against human coronaviruses. It has been shown to inhibit the replication of Human Coronavirus HCoV-OC43 both in vitro and in vivo.[19][20] The proposed mechanism of action involves the targeting of the Epidermal Growth Factor Receptor (EGFR) and the subsequent inhibition of the EGFR/AKT/ERK1/2 signaling pathway, which is crucial for viral replication.[19][20]

In a suckling mouse model infected with HCoV-OC43, treatment with this compound (20 mg/kg) significantly increased the survival rate.[21][22]

Quantitative Data on Antiviral Activity:

| Virus | Cell Line/Model | IC50/Effect | Reference |

| HCoV-OC43 | RD cells | IC50 of 5 µM | [2] |

| HCoV-OC43 | Suckling mouse model | Increased survival rate with 20 mg/kg daily treatment | [21][22] |

Signaling Pathways Modulated by this compound

ADME and Metabolic Pathways

The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones are critical for their development as therapeutic agents. Studies on 4'-hydroxy-4-methoxychalcone, a related compound, using an ex vivo rat intestinal perfusion model, have shown that it undergoes Phase II metabolism, forming glucuronide and sulfate conjugates.[9] Human metabolites of this compound include this compound glucuronide.[1] The metabolism of chalcone to 4'-hydroxychalcone is catalyzed by cytochrome P450 enzymes CYP1A1 and CYP2C6.[20]

Pharmacokinetic studies in rabbits with other chalcone derivatives have indicated low bioavailability, which can be a limiting factor for their in vivo efficacy.[23][24] Further research is needed to fully characterize the pharmacokinetic profile of this compound and to develop strategies to improve its bioavailability.

Experimental Protocols

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol describes the detection of total and phosphorylated PI3K and AKT proteins in cell lysates by Western blotting.[8][25][26][27]

1. Cell Lysis and Protein Quantification:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, and phospho-AKT (Ser473 and Thr308) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Use β-actin or GAPDH as a loading control.

TUNEL Assay for Apoptosis Detection

This protocol outlines the in situ detection of DNA fragmentation in apoptotic cells using the TUNEL (TdT-mediated dUTP Nick End Labeling) assay.[1][4][6][14][28]

1. Sample Preparation:

-

For tissue sections, deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections.

-

For cultured cells, grow them on coverslips and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization:

-

Permeabilize tissue sections with Proteinase K solution.

-

Permeabilize cultured cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

3. TUNEL Reaction:

-

Equilibrate the samples in TdT reaction buffer.

-

Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP).

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

4. Staining and Visualization:

-

If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI or Hoechst 33342.

-

Mount the coverslips or tissue sections with an anti-fade mounting medium.

-

Visualize the apoptotic cells (green or red fluorescence, depending on the label) and total nuclei (blue fluorescence) using a fluorescence microscope.

Ki-67 Immunofluorescence Staining for Cell Proliferation

This protocol describes the detection of the proliferation marker Ki-67 in tissue sections or cultured cells.[3][5][16][29][30]

1. Sample Preparation:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

For cultured cells, fix with 4% paraformaldehyde.

2. Antigen Retrieval (for tissue sections):

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

3. Blocking and Permeabilization:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

4. Antibody Incubation:

-

Incubate the samples with a primary antibody against Ki-67 overnight at 4°C.

-

Wash the samples with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

5. Counterstaining and Mounting:

-

Wash the samples with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the samples with an anti-fade mounting medium.

6. Imaging:

-

Visualize the Ki-67 positive cells (proliferating cells) and total nuclei using a fluorescence microscope.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are of significant interest for drug discovery and development. Its well-documented anticancer, anti-inflammatory, antioxidant, and antiviral properties, coupled with its ability to modulate key signaling pathways such as NF-κB, Wnt/β-catenin, and EGFR/AKT/ERK1/2, make it a compelling candidate for further investigation. While challenges related to its bioavailability need to be addressed, the extensive body of research on this compound provides a solid foundation for its potential therapeutic applications. This technical guide serves as a comprehensive resource to facilitate ongoing and future research into the multifaceted biological properties of this intriguing molecule.

References

- 1. TUNEL staining [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. nextgen-protocols.org [nextgen-protocols.org]

- 4. m.youtube.com [m.youtube.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 10. ijcea.org [ijcea.org]

- 11. josorge.com [josorge.com]

- 12. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound attenuates ovalbumin-induced allergic airway inflammation and oxidative stress by activating Nrf2/GPx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. This compound Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Related Videos - this compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway [visualize.jove.com]

- 21. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ccrod.cancer.gov [ccrod.cancer.gov]

- 27. researchgate.net [researchgate.net]

- 28. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]

- 29. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 30. docs.abcam.com [docs.abcam.com]

4-Hydroxychalcone: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxychalcone in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of this compound.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~30 | ~133.8 | [1] |

| 44 | 196.2 | [2] | |||

| 50 | 222.97 | [3] | |||

| ≥ 250 | ≥ 1114.83 | [4] | |||

| Ethanol | C₂H₆O | 46.07 | ~30 | ~651.2 | [1][5] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~30 | ~410.5 | [1][5] |

| Ethanol:PBS (pH 7.2) (1:4) | - | - | 0.2 | - | [1][5] |

Note: The significant variation in the reported solubility of this compound in DMSO may be attributed to differences in experimental methodologies, purity of the compound, and temperature. Researchers should consider these factors when preparing solutions. For other organic solvents not listed with quantitative data, general qualitative descriptions indicate that chalcones are often soluble in polar organic solvents.[6]

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining reliable and comparable solubility data. The gravimetric method is a widely used and accepted technique for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using the gravimetric method.[7][8]

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Inhibition of NF-κB Signaling Pathway

This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of EGFR/AKT/ERK1/2 Signaling Pathway

This compound has also been demonstrated to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and differentiation.

Caption: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. 4'-Hydroxychalcone | Proteasome | TargetMol [targetmol.com]

- 4. This compound CAS#: 20426-12-4 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of 4-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone (4-HC), a member of the chalcone family of compounds, is a prominent scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound and its isomer, 4'-hydroxychalcone. It consolidates key findings on its anti-inflammatory, anti-cancer, anti-hypertensive, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound exerts its effects through the modulation of multiple critical signaling pathways, leading to a cascade of cellular responses that underpin its diverse pharmacological activities. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, induction of apoptosis and cell cycle arrest in cancer cells, regulation of blood pressure, and interference with viral entry and replication.

Anti-inflammatory Activity

A significant aspect of this compound's biological profile is its potent anti-inflammatory activity, primarily mediated through the inhibition of the NF-κB signaling pathway.[1][2][3]

Signaling Pathway: NF-κB Inhibition

4'-Hydroxychalcone has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNFα).[1][3] This inhibition is achieved through the direct inhibition of the proteasome, which prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[1][3] Consequently, the p50/p65 heterodimer of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][3]

Anti-cancer Activity

This compound and its derivatives have demonstrated significant anti-cancer effects across various cancer cell lines.[4][5][6] The mechanisms implicated include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway: Wnt/β-catenin Inhibition in Intestinal Tumorigenesis

In the context of intestinal tumorigenesis, 4'-hydroxychalcone has been shown to suppress the Wnt/β-catenin signaling pathway.[4] This leads to a decrease in the expression of β-catenin target genes such as c-Myc, Axin2, and CD44, which are critical for cell proliferation.[4] The treatment with 4'-hydroxychalcone resulted in decreased proliferation and increased apoptosis in intestinal adenomas.[4]

Induction of Oxidative Stress in Neuroblastoma Cells

In MYCN-amplified neuroblastoma cells, this compound induces cytotoxicity by promoting oxidative stress.[5][7] It leads to a decrease in cellular glutathione levels and an increase in reactive oxygen species (ROS), resulting in impaired mitochondrial respiratory function and subsequent cell death.[5][7]

Antihypertensive and Cardioprotective Effects

This compound has been shown to possess antihypertensive properties by attenuating hyperaldosteronism, inflammation, and renal injury.[8] It also exhibits cardioprotective effects against angiotensin II-induced cardiac remodeling.[9]

Signaling Pathway: PI3K/AKT Inhibition in Cardiac Remodeling

This compound attenuates angiotensin II (Ang II)-induced cardiac remodeling and dysfunction by regulating the PI3K/AKT signaling pathway.[9] By inhibiting this pathway, it ameliorates cardiomyocyte hypertrophy, fibroblast activation, fibrosis, and inflammation.[9]

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against human coronaviruses.[10]

Signaling Pathway: EGFR/AKT/ERK1/2 Inhibition

This compound inhibits the replication of human coronavirus HCoV-OC43 by targeting the epidermal growth factor receptor (EGFR) and the downstream AKT and ERK1/2 signaling pathways.[10] This interference at the early stages of viral infection suppresses viral replication and reduces the production of pro-inflammatory cytokines.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates AngII-induced cardiac remodeling and dysfunction via regulating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary In Vitro Cytotoxicity of 4-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro cytotoxic effects of 4-Hydroxychalcone, a member of the chalcone family of compounds known for their wide-ranging pharmacological activities.[1][2][3] This guide synthesizes key findings on its anti-cancer properties, detailing its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

In Vitro Cytotoxicity Data

This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values vary depending on the specific derivative, the cancer cell line, and the duration of exposure.

Table 1: IC50/GI50 Values of this compound and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Exposure Time (h) | Source |

| This compound | MYCN-amplified Neuroblastoma (SK-N-BE(2), IMR-32) | MTT/LDH | Potent Cytotoxin* | Not Specified | [4] |

| This compound | Non-MYCN-amplified Neuroblastoma (SH-SY5Y) | MTT/LDH | >25 µM | Not Specified | |

| This compound | Human Embryonic Kidney (HEK293t) | MTT/LDH | >25 µM | Not Specified | [5] |

| This compound | Human Monoblastic Leukemia (U937) | Trypan Blue | Stronger than Chalcone | 12, 24, 48 | [6] |

| 4'-Hydroxychalcone | Human Monoblastic Leukemia (U937) | Trypan Blue | Weaker than Chalcone | 12, 24, 48 | [6] |

| 2'-Hydroxychalcone Derivative (C1) | Colon Cancer (HCT116) | MTT | 37.07 µM | 48 | [7] |

| 4'-Alkoxy Chalcone Derivatives (3a-3d, 3f) | Prostate Cancer (PC-3) | Not Specified | 8.08 - 13.75 µM | Not Specified | [8] |

| Chalcone-like agent (Compound 4a) | Erythroleukemia (K562) | MTT | ≤3.86 µg/ml | 24 | |

| Chalcone-like agent (Compound 4a) | Breast Cancer (MDA-MB-231) | MTT | ≤3.86 µg/ml | 24 | [9] |

| Chalcone-like agent (Compound 4a) | Neuroblastoma (SK-N-MC) | MTT | ≤3.86 µg/ml | 24 | [9] |

| Monosubstituted Chalcones | Ovarian Cancer (A2780) | SRB | 20 - 66 µM | Not Specified | [10] |

| Monosubstituted Chalcones | Liver Cancer (HepG2) | SRB | 39 - 100 µM | Not Specified | [10] |

*Qualitative description from the source, specific value not provided. **Comparison of percent viability at 20 µM concentration, not a direct IC50 value.

Mechanisms of Action

The cytotoxic effects of this compound are attributed to its ability to modulate multiple critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

A primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] This compound has been shown to decrease cellular levels of the antioxidant glutathione and impair mitochondrial respiratory function in MYCN-amplified neuroblastoma cells.[4] The resulting mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. The cytotoxic effect can be reversed by co-treatment with antioxidants like N-acetyl-L-cysteine or mitochondrial ROS scavengers, confirming the central role of oxidative stress.[4][5]

This compound is a known inhibitor of the TNFα-induced NF-κB signaling pathway.[1][3] This inhibition is achieved through the direct suppression of proteasome activity.[3] By inhibiting the proteasome, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. Consequently, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival and inflammatory genes.[3]

Chalcones, including this compound derivatives, can induce cell cycle arrest at different phases, thereby halting cell proliferation. Studies have reported that these compounds can cause an accumulation of cells in the G0/G1, G1, or G2/M phases of the cell cycle, depending on the specific chalcone derivative and the cancer cell type.[8][11][12][13] For example, some derivatives induce G2/M arrest in prostate and breast cancer cells, while others cause a blockade in the G1 phase in breast cancer lines.[8][11][13] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[12]

Recent evidence suggests that this compound may also exert its effects by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including AKT and ERK1/2.[14] These pathways are crucial for cell survival, proliferation, and metabolism. By inhibiting EGFR activation, this compound can disrupt these pro-survival signals, contributing to its overall cytotoxic and potential antiviral effects.[14]

Key Experimental Protocols

The evaluation of the in vitro cytotoxicity of this compound relies on a set of standardized cell-based assays.

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[9]

-

Cell Seeding: Harvest cancer cells during their log-phase of growth and seed them into 96-well plates at a density of approximately 5 x 10⁴ cells/mL (195 µL/well). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[7][9]

-

Compound Treatment: Add 5 µL of media containing various concentrations of this compound to the wells in triplicate. Include control wells (cells without compound) and blank wells (media only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After incubation, remove the treatment medium. Add 200 µL of phenol red-free medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 1 mg/mL to each well.[9] Incubate for 3-4 hours.[7][9]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] The IC50 value is calculated from the resulting concentration-response curves.[9]

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[5]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, carefully collect 150 µL of the culture medium from each well.[5]

-

Debris Removal: Centrifuge the collected medium at 1000 rpm for 5 minutes to pellet any cellular debris.[5]

-

LDH Reaction: Transfer the supernatant to a new plate and measure LDH activity using a commercially available LDH assay kit, following the manufacturer's instructions.[5] This typically involves adding a reaction mixture that results in a colored product proportional to the amount of LDH present.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[7]

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 60 mm petri plates and incubate for 24 hours. Treat the cells with the desired concentration of this compound for 48 hours.[7]

-

Cell Harvesting: Wash the cells with Phosphate-Buffered Saline (PBS), then detach them using trypsin. Centrifuge to obtain a cell pellet.[7]

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 24 hours.[7]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[7]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]

- 11. mdpi.com [mdpi.com]

- 12. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxychalcone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone, a phenolic compound belonging to the chalcone family, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Characterized by the classic 1,3-diaryl-2-propen-1-one backbone with a hydroxyl group at the fourth position of one aromatic ring, this compound has been the subject of extensive research due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways.

Discovery and History

The history of this compound is intrinsically linked to the broader history of chalcones and the development of synthetic organic chemistry. While pinpointing a singular "discovery" of this specific molecule is challenging based on currently available historical records, its synthesis falls under the well-established Claisen-Schmidt condensation, a reaction first described by Rainer Ludwig Claisen and J. G. Schmidt in the 1880s. This reaction, involving the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone, provided the foundational chemistry for the synthesis of a vast array of chalcones, including this compound.

Early research into chalcones was primarily focused on their role as precursors to flavonoids, a major class of plant secondary metabolites. It was later understood that chalcones themselves, including this compound, are naturally present in various plant species, such as licorice root (Glycyrrhiza glabra), and contribute to their medicinal properties. The recognition of the inherent biological activities of chalcones spurred further investigation into their synthesis and pharmacological evaluation, leading to the identification of this compound as a promising scaffold for drug development.

Synthesis of this compound

The Claisen-Schmidt condensation remains the cornerstone of this compound synthesis. This reaction involves the condensation of 4-hydroxybenzaldehyde with an acetophenone derivative in the presence of a base or acid catalyst. Over the years, various modifications to the classical protocol have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

General Reaction Scheme

Theoretical Conformational Analysis of 4-Hydroxychalcone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxychalcone, a prominent member of the chalcone family of compounds, serves as a crucial precursor in flavonoid biosynthesis and possesses a wide array of pharmacological activities. The three-dimensional conformation of this compound is a key determinant of its biological function, influencing its interaction with molecular targets. This technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound, summarizing key findings from computational studies. We delve into the stable conformations, the energetic landscape, and the computational methodologies employed to elucidate these properties. All quantitative data are presented in structured tables for ease of comparison, and a detailed workflow of the theoretical analysis is provided.

Introduction

Chalcones are α,β-unsaturated ketones that constitute an important class of natural products. Their chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for a variety of conformational isomers. The relative orientation of the benzoyl group and the styryl group gives rise to different conformers, with the s-cis and s-trans arrangements being of primary interest. Understanding the conformational preferences and the rotational energy barriers is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Theoretical computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the conformational landscape of molecules like this compound. These methods provide detailed insights into the geometric parameters, relative energies, and electronic properties of different conformers.

Conformational Landscape of this compound

Computational studies consistently demonstrate that this compound predominantly exists in two main conformational forms: s-cis and s-trans. These arise from the rotation around the single bond connecting the carbonyl group and the α-carbon of the enone moiety.

The s-cis and s-trans Conformers

The s-cis and s-trans nomenclature refers to the arrangement of the carbonyl double bond (C=O) and the vinyl double bond (C=C) relative to the connecting single bond. In the s-cis conformer, these two bonds are on the same side of the single bond, leading to a more planar structure. In the s-trans conformer, they are on opposite sides.

Theoretical calculations have shown that the s-cis conformers of this compound are energetically more favorable than the s-trans conformers.[1][2] This increased stability of the s-cis form is attributed to its greater planarity, which enhances electron delocalization across the π-system.[1][2]

Quantitative Conformational Data

The relative energies and equilibrium populations of the different conformers of this compound have been determined through DFT calculations. The following tables summarize the key quantitative findings from these studies.

Table 1: Relative Energies and Populations of this compound Conformers

| Conformer | Relative Energy (ΔE) (kcal/mol) | Population at Equilibrium (%) | Reference |

| s-cis (a) | 0.23 | 35.0 | [2] |

| s-cis (b) | 0.00 | 52.0 | [2] |

| s-trans (c) | 1.24 | 6.4 | [2] |

| s-trans (d) | 1.22 | 6.6 | [2] |

Data calculated at the M06-2X level of theory.[2]

Table 2: Stabilization Energies from NBO Analysis

| Conformer | NBO Stabilization Energy (kcal/mol) | Key Interacting Orbitals | Reference |

| s-cis (a) | 510.37 | π → π | [1][3] |

| s-cis (b) | 505.32 | π → π | [1][3] |

NBO (Natural Bond Orbital) analysis highlights the stabilizing effect of electron delocalization. The greater stabilization energy of the s-cis (a) conformer is suggested to be due to interactions involving the hydroxyl group and the aromatic ring B.[1][3]

Experimental Protocols: Theoretical Calculation Methodology

The conformational analysis of this compound is typically performed using a multi-step computational protocol. The following outlines a detailed methodology based on cited literature.

Software

-

Quantum Chemistry Package: GAUSSIAN 09 or GAUSSIAN 16.[4][5]

-

Molecular Visualization: GAUSS-VIEW 5.0 or equivalent.[4]

Computational Workflow

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

-

Potential Energy Surface (PES) Scan: To identify all possible low-energy conformers, a relaxed PES scan is performed. This involves systematically rotating key dihedral angles, such as the one defining the s-cis/s-trans conformation (C-C-C=O), in discrete steps (e.g., 10° increments over 360°).[4]

-

Level of Theory for Scan: A less computationally expensive level of theory is often used for the initial scan, for example, DFT with the M06-2X functional and the 6-31G basis set.[4]

-

-

Conformer Optimization: The minimum energy structures identified from the PES scan are then subjected to full geometry optimization. This step refines the molecular geometry to find the true energy minima on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections, frequency calculations are performed at the same level of theory as the optimization.

-

Data Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are determined using the Boltzmann distribution. Further analysis, such as NBO, can be performed to understand the electronic factors contributing to the stability of the conformers.

Visualization of Computational Workflow

The logical flow of the theoretical conformational analysis can be visualized as follows:

Conclusion

The theoretical conformational analysis of this compound reveals a clear preference for the s-cis conformation, which is stabilized by enhanced electronic delocalization due to its greater planarity. The computational protocols outlined in this guide, centered around DFT calculations, provide a robust framework for elucidating the conformational landscape of chalcones and other flexible molecules. This information is invaluable for researchers in medicinal chemistry and drug development, as it provides a foundational understanding of the structural properties that govern biological activity. The continued application of these theoretical methods will undoubtedly aid in the design and discovery of novel chalcone-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Antioxidant Activity and Conformational Study of this compound | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing 4-Hydroxychalcone as an NF-κB Inhibitor in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxychalcone is a naturally occurring chalcone that has demonstrated significant anti-inflammatory and potential anti-cancer properties.[1][2] One of its key mechanisms of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various factors, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[5][6] This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.[1]

This compound has been shown to inhibit NF-κB activation by targeting the 26S proteasome, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][2] This inhibitory effect has been observed in various cell lines and is not cell-type specific, highlighting its potential as a valuable tool for studying NF-κB signaling and as a potential therapeutic agent.[1][7]

These application notes provide detailed protocols for utilizing this compound as an NF-κB inhibitor in cell culture, including methods for assessing its inhibitory activity and understanding its mechanism of action.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effect of this compound on NF-κB activation.

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 | K562 (human leukemia) | TNF-α (20 ng/mL) | 30 µM | [8] |

| Effective Concentration | K562 (human leukemia) | TNF-α (20 ng/mL) | 20-40 µM | [8] |

| Effective Concentration | Jurkat (human T-cell leukemia) | TNF-α (20 ng/mL) | 30 µM | [8] |

| Treatment Time | K562 (human leukemia) | - | 2 hours (pre-incubation) | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of inhibition by this compound, and the general experimental workflow to assess its efficacy.

Caption: NF-κB signaling pathway and inhibition by this compound.

Caption: General experimental workflow for assessing this compound's NF-κB inhibitory activity.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: K562 (human chronic myelogenous leukemia), U937 (human histiocytic lymphoma), or Jurkat (human T-cell leukemia) cells can be used.

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2][8] The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment Protocol:

-

Seed cells at an appropriate density in culture plates.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 2-4 hours.[8]

-

Include a vehicle control (DMSO) group.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for the desired time period (e.g., 30 minutes for protein analysis, 6-24 hours for gene expression analysis).[8]

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB binding sites in its promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment and Stimulation:

-

Luciferase Activity Measurement:

-

Lyse the cells using the luciferase assay lysis buffer.

-

Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as a percentage of the stimulated control (cells treated with TNF-α and vehicle).

-

Western Blot for p65 and IκBα

This method is used to assess the nuclear translocation of the p65 subunit of NF-κB and the degradation of IκBα.

-

Protein Extraction:

-

Following treatment and stimulation, harvest the cells.

-

Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

Determine the protein concentration of the extracts using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the protein of interest to the respective loading control.

-

ELISA for NF-κB Target Genes (IL-8 and ICAM-1)

This assay quantifies the protein levels of NF-κB-regulated downstream targets.

-

Sample Collection:

-

After treatment with this compound and stimulation with TNF-α for 24 hours, collect the cell culture supernatant.[8]

-

-

ELISA Procedure:

-

Perform the ELISA for IL-8 and ICAM-1 according to the manufacturer's instructions for the specific ELISA kits.

-

Briefly, add the collected supernatants and standards to the wells of the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody.

-

Add the substrate solution and stop the reaction.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of IL-8 or ICAM-1 in the samples.

-

Proteasome Activity Assay

This assay directly measures the effect of this compound on the activity of the 26S proteasome.

-

Cell Lysate Preparation:

-

Treat cells with this compound for 8 hours.[8]

-

Lyse the cells in a non-denaturing lysis buffer to maintain proteasome integrity.

-

Determine the protein concentration of the lysate.

-

-

Activity Measurement:

-

Use a proteasome activity assay kit that measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

-

Incubate the cell lysate with a fluorogenic proteasome substrate.

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the proteasome activity and express it as a percentage of the vehicle-treated control.

-

Conclusion

This compound serves as a potent and specific inhibitor of the NF-κB signaling pathway through its targeted inhibition of the 26S proteasome. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound in various cell culture models. By utilizing these methodologies, scientists can further elucidate the role of NF-κB in their specific research areas and explore the therapeutic potential of this compound and related compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. selleckchem.com [selleckchem.com]

Application Notes: 4-Hydroxychalcone in Cancer Cell Line Studies

Introduction

4-Hydroxychalcone (4-HC) is a naturally occurring chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds, including flavonoids.[1] Found in sources like licorice root, herbs, and spices, 4-HC has garnered significant attention in oncology research due to its diverse biological activities.[2][3] Preclinical studies have consistently demonstrated its potential as an anticancer agent, acting through multiple mechanisms to inhibit cancer cell growth, induce cell death, and modulate key signaling pathways.[4][5][6] This document provides a comprehensive overview of the application of this compound in cancer cell line studies, summarizing its cytotoxic effects, detailing its mechanisms of action, and providing standardized protocols for its investigation.

Quantitative Data Summary: Cytotoxic Activity of this compound

The efficacy of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics are summarized below. These values highlight the compound's broad-spectrum activity and varying potency depending on the cancer cell type.

| Cancer Type | Cell Line | Activity Metric | Value (µM) | Reference |

| Colon Cancer | DLD-1 | EC50 | 34 | [2] |

| Leukemia | K562, U937, Jurkat | Growth Reduction | Dose-dependent | [7] |

| Neuroblastoma (MYCN+) | IMR-32, SK-N-BE(2) | Cytotoxicity | Potent | [8] |

| Leukemia | HL-60(TB) | GI50 | 1.41 - 46.1 (for series) | [9] |

| Breast Cancer | MCF-7 | Cytotoxicity | >0.1 | [7] |

| Liver Cancer | HuH-7 | IC50 | 5.59 (for derivative) | [10] |